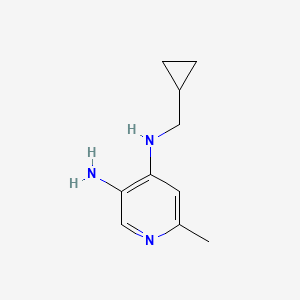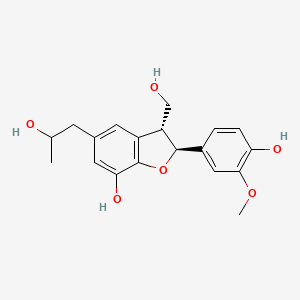
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and chemopreventive properties . This compound is characterized by its unique benzofuran structure, which contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol typically involves multiple steps, including the formation of the benzofuran ring and the introduction of various functional groups. Common synthetic routes may involve:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through hydroxylation and methylation reactions using appropriate reagents and catalysts.
Hydroxymethyl and Hydroxypropyl Groups: These groups can be introduced through selective hydroxylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Research focuses on its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar anti-inflammatory and antioxidant properties.
Kaempferol: Known for its chemopreventive and anti-cancer activities.
Luteolin: Exhibits anti-inflammatory and neuroprotective effects.
Uniqueness
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol is unique due to its specific benzofuran structure, which contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H22O6 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol |
InChI |
InChI=1S/C19H22O6/c1-10(21)5-11-6-13-14(9-20)18(25-19(13)16(23)7-11)12-3-4-15(22)17(8-12)24-2/h3-4,6-8,10,14,18,20-23H,5,9H2,1-2H3/t10?,14-,18+/m0/s1 |
Clé InChI |
JHIANZZOGXZGCG-UHOZUMGASA-N |
SMILES isomérique |
CC(CC1=CC2=C(C(=C1)O)O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O |
SMILES canonique |
CC(CC1=CC2=C(C(=C1)O)OC(C2CO)C3=CC(=C(C=C3)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


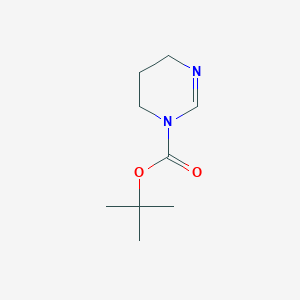
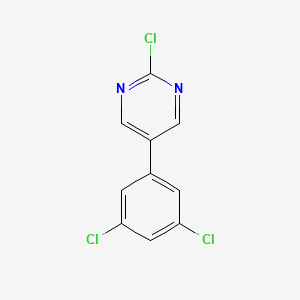

![8-Amino-7-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2(3h)-one](/img/structure/B13096405.png)
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
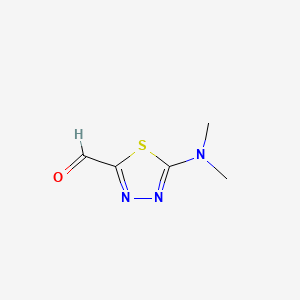
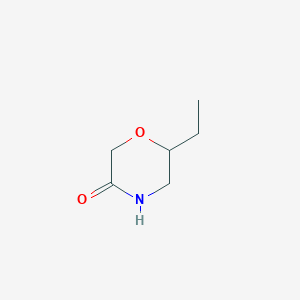

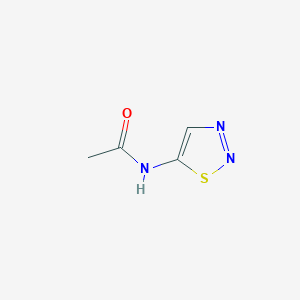
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)

